3-Aminophényl diméthylcarbamate

Vue d'ensemble

Description

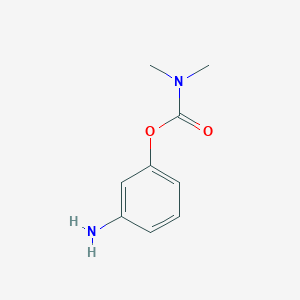

3-Aminophenyl dimethylcarbamate is an organic compound with the molecular formula C9H12N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of an aminophenyl group attached to a dimethylcarbamate moiety.

Applications De Recherche Scientifique

3-Aminophenyl dimethylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of pesticides and other agrochemicals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminophenyl dimethylcarbamate typically involves the reaction of 3-nitrophenol with N,N-dimethylchlorocarbamate in the presence of pyridine and triethylamine. The reaction is carried out at room temperature under an inert atmosphere. The resulting product is then purified through various methods, including recrystallization and chromatography .

Industrial Production Methods: In industrial settings, the synthesis of 3-Aminophenyl dimethylcarbamate can be achieved through a phosgene-free flow-system synthesis. This method involves the reaction of various amines with dimethyl carbonate over solid catalysts such as Fe2O3/SiO2. This environmentally friendly approach reduces the use of hazardous materials and minimizes energy consumption .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Aminophenyl dimethylcarbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as tin(II) chloride and iron powder are used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted carbamates.

Mécanisme D'action

The mechanism of action of 3-Aminophenyl dimethylcarbamate involves its interaction with specific molecular targets. It acts as a reversible cholinesterase inhibitor, which means it can bind to and inhibit the activity of cholinesterase enzymes. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses.

Comparaison Avec Des Composés Similaires

- 3-(Dimethylcarbamoyl)oxy-N,N,N-trimethylbenzenaminium bromide

- 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride

- Phenyl dimethylcarbamate

Comparison: Compared to its similar compounds, 3-Aminophenyl dimethylcarbamate is unique due to its specific aminophenyl group, which imparts distinct chemical and biological properties. Its ability to act as a reversible cholinesterase inhibitor sets it apart from other carbamate derivatives .

Activité Biologique

3-Aminophenyl dimethylcarbamate, also known by its chemical formula C9H12N2O2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

- Molecular Formula : C9H12N2O2

- CAS Number : 19962-04-0

- IUPAC Name : 3-Aminophenyl dimethylcarbamate

The compound consists of a phenyl ring substituted with an amino group and a dimethylcarbamate moiety. This unique structure contributes to its varied biological activities.

Antimicrobial Properties

Research indicates that 3-Aminophenyl dimethylcarbamate exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting it could serve as a potential lead compound for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

In vitro studies have demonstrated that 3-Aminophenyl dimethylcarbamate possesses cytotoxic effects against several cancer cell lines. For instance, it has shown considerable efficacy in inhibiting the growth of leukemia and lung cancer cells, with IC50 values in the low micromolar range . The compound appears to induce apoptosis through multiple pathways, including the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors.

The biological activity of 3-Aminophenyl dimethylcarbamate can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It can modulate receptor activity that influences cell signaling pathways related to growth and apoptosis.

Synthesis Methods

The synthesis of 3-Aminophenyl dimethylcarbamate typically involves the reaction of aniline derivatives with dimethyl carbonate under controlled conditions. This method allows for high yields and selectivity, making it suitable for both laboratory and industrial applications .

Synthetic Route Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Carbamoylation | Aniline + Dimethyl Carbonate | Catalytic conditions |

| 2 | Purification | Organic solvents | Standard purification techniques |

Case Studies

Several studies have investigated the biological effects of 3-Aminophenyl dimethylcarbamate:

- Antimicrobial Activity Study : A recent study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Cytotoxicity Assay : In another study, the compound was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that it inhibited cell proliferation significantly, with an IC50 value of approximately 5 µM .

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis via mitochondrial pathways, suggesting potential utility in cancer therapy .

Propriétés

IUPAC Name |

(3-aminophenyl) N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)9(12)13-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEQZFMJKLCAEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173753 | |

| Record name | 3-Aminophenyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19962-04-0 | |

| Record name | 3-Aminophenyl dimethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019962040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminophenyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the identification of 3-Aminophenyl dimethylcarbamate as a degradation product of neostigmine bromide?

A1: The research paper focuses on identifying previously unknown degradation products of neostigmine bromide in aqueous solutions exposed to elevated temperatures. Through a combination of analytical techniques, including TLC, HPLC, NMR, IR, UV, and mass spectrometry, alongside elemental analysis, the researchers successfully isolated and characterized several degradation products. Among these was 3-Aminophenyl dimethylcarbamate (compound 6 in the study). Its identity was further confirmed by comparing it to a synthesized authentic sample. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.